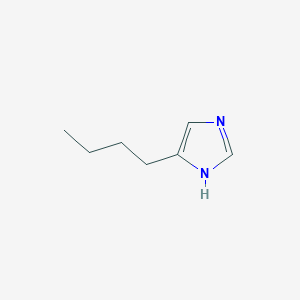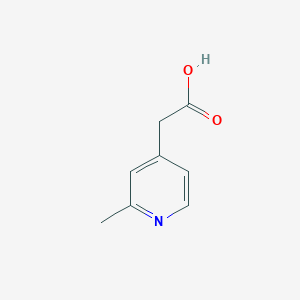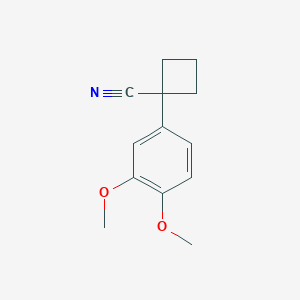
Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-
Übersicht
Beschreibung
Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-: is an organic compound that belongs to the family of bisphenyl ether compounds It is characterized by the presence of two decyloxy groups and two ethynyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- typically involves a multi-step process. One common method starts with the preparation of 1,4-dihydroxybenzene, which is then alkylated with decyl bromide to introduce the decyloxy groups. The resulting intermediate is then subjected to a Sonogashira coupling reaction with ethynyl derivatives to introduce the ethynyl groups. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
Biological Research: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- involves its interaction with molecular targets through its ethynyl and decyloxy groups. These functional groups can participate in various chemical reactions, such as π-π stacking interactions and hydrogen bonding, which can influence the compound’s behavior in different environments. The pathways involved may include electron transfer processes and the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,4-bis(decyloxy)-: Similar structure but lacks the ethynyl groups.
Benzene, 1,4-dibromo-: Contains bromine atoms instead of decyloxy and ethynyl groups.
Benzene, 1,4-dihydroxy-: Contains hydroxyl groups instead of decyloxy and ethynyl groups.
Uniqueness: Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- is unique due to the presence of both decyloxy and ethynyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and molecular interactions.
Eigenschaften
IUPAC Name |
1,4-didecoxy-2,5-diethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-5-9-11-13-15-17-19-21-23-31-29-25-28(8-4)30(26-27(29)7-3)32-24-22-20-18-16-14-12-10-6-2/h3-4,25-26H,5-6,9-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMOMTBWTISVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCC)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464607 | |
| Record name | Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150086-27-4 | |
| Record name | Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B3047880.png)
![5-Benzyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B3047881.png)


![1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide](/img/structure/B3047887.png)

